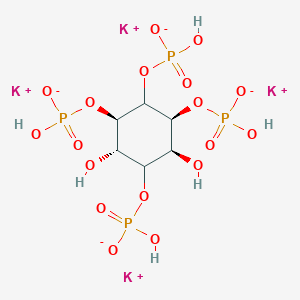
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is a chemical compound with the molecular formula C6H12K4O18P4 and a molecular weight of 652.44 g/mol. It is a derivative of inositol, a type of sugar alcohol, and contains four phosphate groups attached to the inositol ring. This compound is often used in biochemical and physiological research due to its role in cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on the inositol molecule, followed by selective phosphorylation at the desired positions. The protected groups are then removed to yield the final product. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inositol polyphosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate groups to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various inositol polyphosphates and their derivatives, which have different biological activities and applications .
科学研究应用
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is widely used in scientific research due to its role in cellular signaling pathways. It is used to study:
Signal Transduction: The compound is involved in the regulation of intracellular calcium levels and other signaling molecules.
Enzyme Regulation: It acts as a substrate or inhibitor for various enzymes involved in phosphate metabolism.
Cellular Processes: Research on cell growth, differentiation, and apoptosis often involves this compound.
作用机制
The mechanism of action of DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt involves its interaction with specific molecular targets such as inositol phosphate receptors and kinases. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This regulation affects various cellular processes, including calcium release, gene expression, and metabolic pathways.
相似化合物的比较
Similar Compounds
Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.
Inositol hexakisphosphate: Contains six phosphate groups and is involved in phosphate storage and signaling.
Inositol 1,3,4,5,6-pentakisphosphate: Contains five phosphate groups and plays a role in various cellular processes.
Uniqueness
DL-Ins 1,3,4,5-tetrakisphosphate tetrapotassium salt is unique due to its specific phosphorylation pattern, which allows it to interact with distinct molecular targets and pathways. This specificity makes it a valuable tool in research for dissecting complex signaling networks and understanding the role of inositol phosphates in cellular functions .
属性
IUPAC Name |
tetrapotassium;[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-tris[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.4K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t1-,2-,3?,4-,5+,6?;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNZUCGBFWELGB-VWHPCRJYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[K+].[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K4O18P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (Z)-3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B1141854.png)

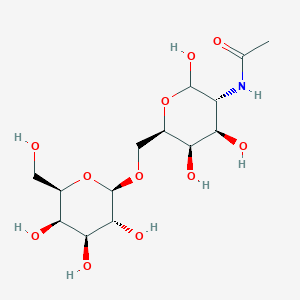
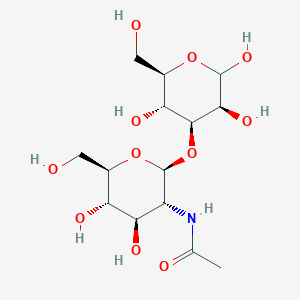

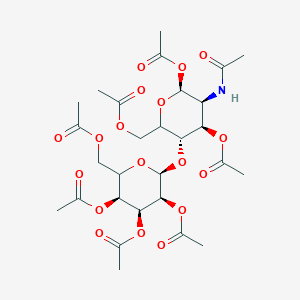
![tert-butyl N-[1-[[4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1141865.png)
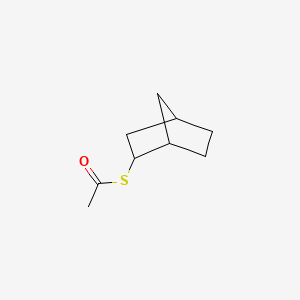
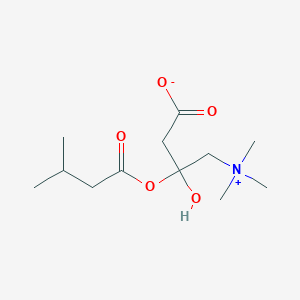

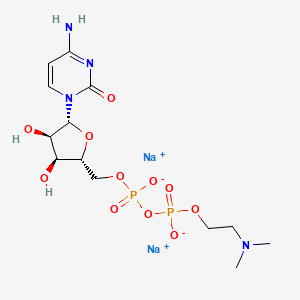
![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)
